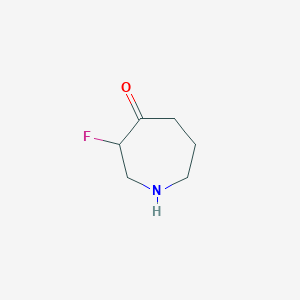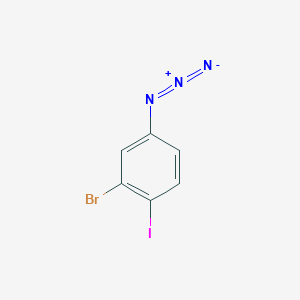
4-Azido-2-bromo-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-bromo-1-iodobenzene is an aryl azide compound that has garnered significant attention in scientific research due to its unique properties. This compound is characterized by the presence of azido, bromo, and iodo substituents on a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2-bromo-1-iodobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of benzene to form nitrobenzene, followed by bromination to yield 3-bromonitrobenzene. Subsequent reduction and diazotization steps lead to the formation of 3-bromoaniline, which is then treated with sodium azide to introduce the azido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-2-bromo-1-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic aromatic substitution reactions, often facilitated by electron-withdrawing groups.
Reduction: The azido group can be reduced to an amine using reducing agents like tin hydrides.
Coupling Reactions: The bromo and iodo substituents make this compound suitable for palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, concentrated sodium hydroxide.
Reduction: Tri-n-butyltin hydride, tris(trimethylsilyl)silane.
Coupling Reactions: Palladium catalysts, organozinc reagents
Major Products:
Scientific Research Applications
4-Azido-2-bromo-1-iodobenzene is widely used in scientific research due to its diverse properties:
Chemistry: Utilized in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the study of protein interactions and labeling due to the azido group’s ability to undergo click chemistry.
Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-azido-2-bromo-1-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can form reactive intermediates, such as nitrenes, which can insert into C-H bonds or react with other functional groups. The bromo and iodo substituents facilitate cross-coupling reactions by acting as leaving groups in the presence of palladium catalysts .
Comparison with Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene: Similar structure but with a fluoro substituent.
1-Bromo-4-iodobenzene: Lacks the azido group, used in similar coupling reactions.
2-Azido-4-bromo-1-iodobenzene: Positional isomer with similar reactivity.
Uniqueness: 4-Azido-2-bromo-1-iodobenzene is unique due to the presence of the azido group, which provides additional reactivity and versatility in chemical synthesis. The combination of bromo and iodo substituents further enhances its utility in cross-coupling reactions, making it a valuable compound in both academic and industrial research.
Properties
Molecular Formula |
C6H3BrIN3 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
4-azido-2-bromo-1-iodobenzene |
InChI |
InChI=1S/C6H3BrIN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H |
InChI Key |
AGUPGXUHEJDROW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


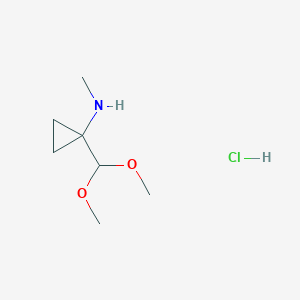
![(5S)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13508690.png)
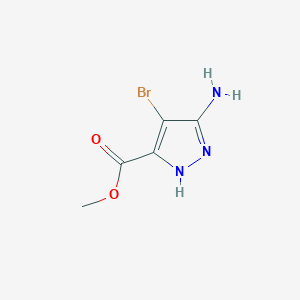
![8-Oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13508712.png)
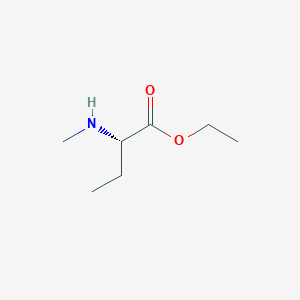
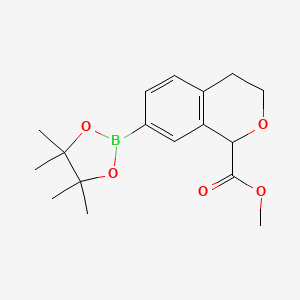

![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride](/img/structure/B13508746.png)
![(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13508753.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid](/img/structure/B13508756.png)
![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)
![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
